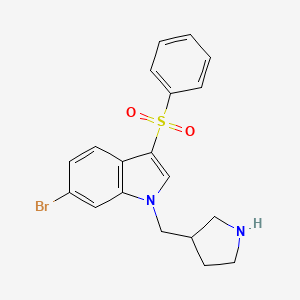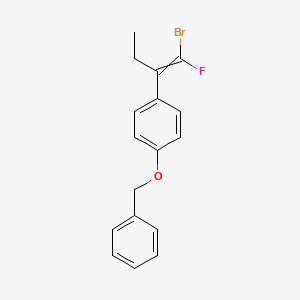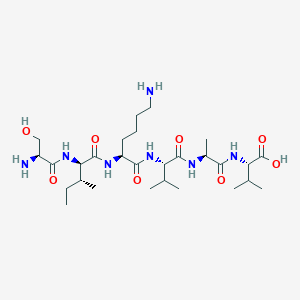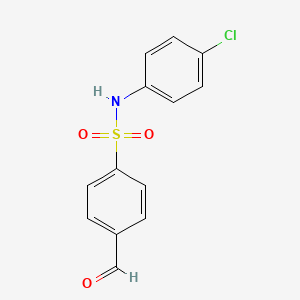![molecular formula C28H37NO B12531732 N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide CAS No. 656822-91-2](/img/structure/B12531732.png)
N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide is a chemical compound characterized by the presence of an anthracene moiety attached to a dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide typically involves the reaction of anthracene derivatives with dodecanamide precursors. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the anthracene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols .
Scientific Research Applications
N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide exerts its effects involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular functions . Additionally, the compound may interact with enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide stands out due to its unique combination of an anthracene moiety and a long dodecanamide chain. This structure imparts distinct physicochemical properties, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
656822-91-2 |
|---|---|
Molecular Formula |
C28H37NO |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-[(1S)-1-anthracen-9-ylethyl]dodecanamide |
InChI |
InChI=1S/C28H37NO/c1-3-4-5-6-7-8-9-10-11-20-27(30)29-22(2)28-25-18-14-12-16-23(25)21-24-17-13-15-19-26(24)28/h12-19,21-22H,3-11,20H2,1-2H3,(H,29,30)/t22-/m0/s1 |
InChI Key |
MFORKTTURGHSOJ-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)


![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)


![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)

![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)

